Cas no 887466-17-3 (methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
- 3H-Imidazo[2,1-f]purine-3-acetic acid, 1,2,4,8-tetrahydro-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-, methyl ester
- Z237502814
- VU0491232-1
- SR-01000021630-1
- AKOS001366264
- methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- F2542-0279
- SR-01000021630
- 887466-17-3
- methyl 2-[6-(2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
-
- Inchi: 1S/C19H19N5O5/c1-11-9-22-15-16(21(2)19(27)23(17(15)26)10-14(25)29-4)20-18(22)24(11)12-7-5-6-8-13(12)28-3/h5-9H,10H2,1-4H3
- InChI Key: LJICOUBBJBFGDC-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=CC=C3OC)C1=NC1=C2C(=O)N(CC(OC)=O)C(=O)N1C
Computed Properties
- Exact Mass: 397.13861872g/mol
- Monoisotopic Mass: 397.13861872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 690
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.4Ų
- XLogP3: 2.4
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 532.1±60.0 °C(Predicted)
- pka: 4.62±0.20(Predicted)
methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-0279-5μmol |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 5μmol |
$63.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-3mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 3mg |
$63.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-40mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 40mg |
$140.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-2mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 2mg |
$59.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-50mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 50mg |
$160.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-100mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 100mg |
$248.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-10mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 10mg |
$79.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-75mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 75mg |
$208.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-1mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 1mg |
$54.0 | 2023-08-19 | |
Life Chemicals | F2542-0279-25mg |
methyl 2-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887466-17-3 | 90%+ | 25mg |
$109.0 | 2023-08-19 |
methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate Related Literature
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
Methyl 2-8-(2-Methoxyphenyl)-1,7-Dimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo1,2-Gpurin-3-Ylacetate (CAS No. 887466-17-3): An Overview
Methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate (CAS No. 887466-17-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrimidines and is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C19H19N5O5, and it has a molecular weight of 393.39 g/mol.
The structure of methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate is composed of a central imidazopyrimidine core with various substituents that contribute to its pharmacological properties. The presence of the methoxyphenyl group and the methyl ester moiety are particularly noteworthy as they influence the compound's solubility and bioavailability. Recent studies have highlighted the importance of these structural features in modulating the compound's interactions with biological targets.
In terms of synthesis, methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by functional group modifications. The synthetic route typically involves the formation of an intermediate imidazopyrimidine core, which is then further derivatized to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield.
The biological activity of methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate has been extensively studied in various in vitro and in vivo models. Research has shown that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For instance, it has been reported to have significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Furthermore, studies have explored the potential therapeutic applications of methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate in treating neurological disorders. Its ability to cross the blood-brain barrier and target specific receptors in the central nervous system makes it a promising candidate for the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate has also been investigated for its pharmacokinetic properties. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles with good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
The safety profile of methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new pharmaceutical agent under development, ongoing safety monitoring is essential to ensure its long-term safety and efficacy.
In conclusion,methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl - 2,4 - dioxo - 1H,2H,3H,4H,8H - imidazo [1,2 - g] purin - 3 - ylacetate (CAS No. 887466 - 17 - 3) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications,methyl 2 - 8 - (2 - methoxyphenyl) - 1,7 - dimethyl - 2,4 - dioxo - 1H,2H,3H,4H,8H - imidazo [1,2 - g] purin - 3 - ylacetate (CAS No. 887466 - 17 - 3) is poised to play a significant role in advancing our understanding and treatment of various diseases.
887466-17-3 (methyl 2-8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate) Related Products
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 61389-26-2(Lignoceric Acid-d4)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)



